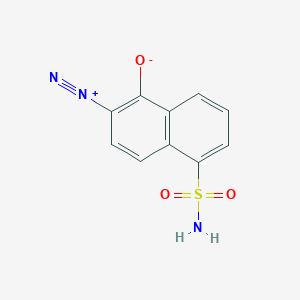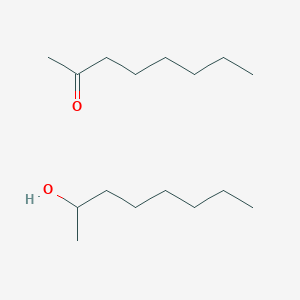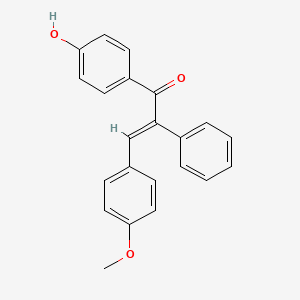
(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one is a synthetic organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the desired chalcone is complete.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or quinones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: The compound can be reduced to form dihydrochalcones using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Epoxides, quinones.
Reduction: Dihydrochalcones.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Exhibits anti-inflammatory, antioxidant, and antimicrobial activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents and dyes.
作用机制
The mechanism of action of (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms from its hydroxyl and methoxy groups.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function.
相似化合物的比较
(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds: (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, (E)-1-(4-hydroxyphenyl)-3-(4-chlorophenyl)-2-phenylprop-2-en-1-one.
Uniqueness: The presence of both hydroxyl and methoxy groups in this compound contributes to its unique biological activities and chemical reactivity. These functional groups enhance its antioxidant and anti-inflammatory properties compared to other chalcones.
属性
CAS 编号 |
61078-33-9 |
|---|---|
分子式 |
C22H18O3 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18O3/c1-25-20-13-7-16(8-14-20)15-21(17-5-3-2-4-6-17)22(24)18-9-11-19(23)12-10-18/h2-15,23H,1H3/b21-15+ |
InChI 键 |
ZFODNKVBRIMZOB-RCCKNPSSSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)C3=CC=C(C=C3)O |
规范 SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


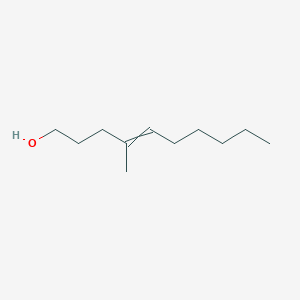


![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)
![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)
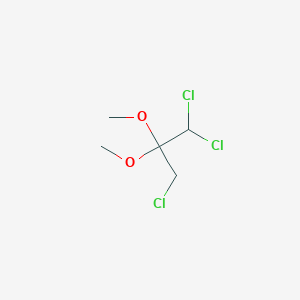
![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)
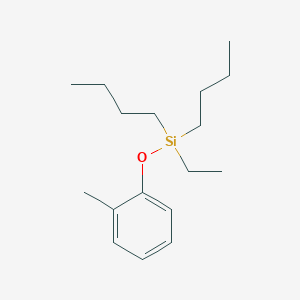
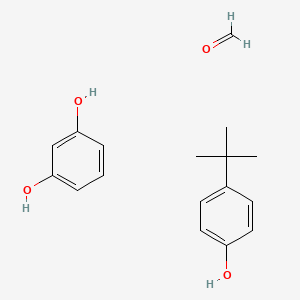
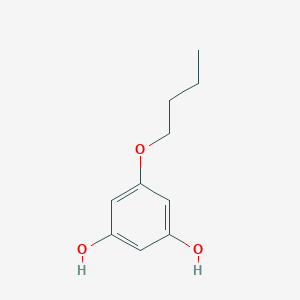
![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)
